3-(4-Morpholinyl)benzeneethanol
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Overview
Description
3-(4-Morpholinyl)benzeneethanol is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is characterized by the presence of a morpholine ring attached to a benzeneethanol moiety. This compound is typically a yellow liquid at room temperature and is used primarily for laboratory purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholinyl)benzeneethanol can be achieved through various methods. One common approach involves the reaction of morpholine with benzeneethanol under controlled conditions. The reaction typically requires a solvent such as water and is carried out at a temperature of around 25°C . The process involves the addition of propane sultone to the morpholine aqueous solution, followed by crystallization and recrystallization steps to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of reaction, crystallization, and purification, but with enhanced equipment and automation to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Morpholinyl)benzeneethanol undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the morpholine ring or the benzeneethanol moiety can be modified.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various halogenating agents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
3-(4-Morpholinyl)benzeneethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Morpholinyl)benzeneethanol involves its interaction with specific molecular targets and pathways. For instance, morpholinyl-bearing compounds have been shown to modulate lysosomal pH by facilitating the transmembrane transport of anions . This disruption of lysosomal pH homeostasis can lead to the inactivation of lysosomal enzymes, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound of 3-(4-Morpholinyl)benzeneethanol, widely used in organic synthesis and drug design.
N-(3-ethoxybenzyl)-2-(4-morpholinyl)ethanamine: Another morpholine derivative with similar applications in scientific research.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both morpholine and benzeneethanol. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(3-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H17NO2/c14-7-4-11-2-1-3-12(10-11)13-5-8-15-9-6-13/h1-3,10,14H,4-9H2 |
InChI Key |
WNPKWEKVSHXJTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CCO |
Origin of Product |
United States |
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